

1-(3,4-Dichlorophenyl)-1H-pyrrole: C NMR & Structural Characterization Guide

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Compound of Interest

Compound Name: 1-(3,4-dichlorophenyl)-1H-pyrrole

CAS No.: 169036-51-5

Cat. No.: B2562443

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Executive Summary

Target Molecule: **1-(3,4-dichlorophenyl)-1H-pyrrole** CAS: 169036-51-5 Core Application: Antifungal pharmacophore, pesticide intermediate (e.g., Chlorfenapyr precursors), and material science monomer.

This guide provides a technical breakdown of the carbon nuclear magnetic resonance (

C NMR) profile for **1-(3,4-dichlorophenyl)-1H-pyrrole**. Due to the specific substitution pattern, the spectrum is characterized by the distinct splitting of the phenyl ring signals by the chlorine atoms and the characteristic high-field resonances of the electron-rich pyrrole ring.

Synthesis & Experimental Context

To ensure the integrity of the spectral data, the origin of the sample is critical. The standard synthesis route—the Clauson-Kaas reaction—is described below. This method avoids the contamination of regioisomers common in direct halogenation routes.

Experimental Protocol: Modified Clauson-Kaas

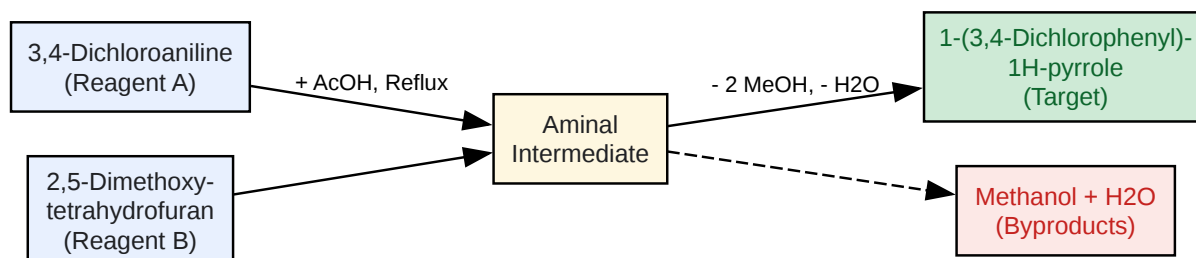
Synthesis

Reaction Principle: Condensation of 3,4-dichloroaniline with 2,5-dimethoxytetrahydrofuran in the presence of an acidic catalyst.

Step-by-Step Methodology:

- Reagents: Charge a round-bottom flask with 3,4-dichloroaniline (1.0 eq) and glacial acetic acid (solvent/catalyst).
- Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.
- Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the aniline.
- Workup: Cool to room temperature. Pour into ice-cold water. The product typically precipitates.
- Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel chromatography (eluent: 100% Hexanes to 95:5 Hexanes/EtOAc) to remove trace polymeric impurities.

Reaction Workflow Diagram



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Figure 1: Logical flow of the Clauson-Kaas pyrrole synthesis.[1]

C NMR Spectral Analysis

The

C NMR spectrum of **1-(3,4-dichlorophenyl)-1H-pyrrole** typically exhibits 8 distinct carbon signals (assuming no accidental overlap) due to the lack of symmetry in the phenyl ring, while the pyrrole ring retains a plane of symmetry (C2 equivalent to C5; C3 equivalent to C4).

Comparative Shift Data (DMSO-d vs. CDCl)

The following table compares the predicted chemical shifts of the target molecule against experimentally verified fragments (1-phenylpyrrole and 3,4-dichloroaniline) to validate assignments.

Carbon Position	Assignment	Predicted Shift (, ppm)	Reference: 1-Phenylpyrrole ()	Reference: 3,4-Dichloroaniline ()	Signal Type
Pyrrole	C2, C5	119.5 – 120.5	119.2	—	CH (Intense)
Pyrrole	C3, C4	110.5 – 111.5	110.4	—	CH (Intense)
Phenyl Ipso	C1' (N-bound)	139.0 – 140.5	140.8	148.2 (NH bound)	Cq (Weak)
Phenyl C-Cl	C3' (meta)	132.5 – 133.5	129.6 (CH)	131.4 (C-Cl)	Cq (Weak)
Phenyl C-Cl	C4' (para)	129.0 – 130.5	125.6 (CH)	119.5 (C-Cl)	Cq (Weak)
Phenyl Ortho	C2'	120.0 – 121.5	120.6	115.3	CH
Phenyl Meta	C5'	130.5 – 131.5	129.6	130.5	CH
Phenyl Ortho	C6'	118.0 – 119.5	120.6	114.2	CH

Note: Shifts are estimated for DMSO-d

. In CDCl

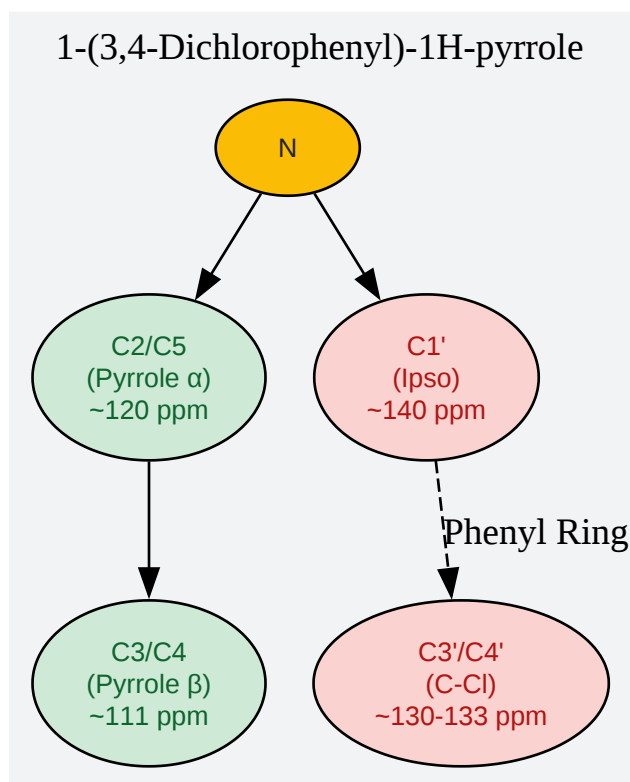
, values typically shift upfield by 0.5–1.5 ppm.

Structural Assignment Logic[4][5]

- The Pyrrole Doublets (High Field):

- The most shielded signals in the aromatic region will be the pyrrole carbons.
- -Carbons (C3/C4): Typically the lowest frequency aromatic signal (~110 ppm). They are electron-rich due to resonance donation from the Nitrogen lone pair.
- -Carbons (C2/C5): Found downfield of the -carbons (~119 ppm) due to their proximity to the electronegative Nitrogen.
- The Phenyl Region (Low Field):
 - Quaternary Carbons (Cq): You will observe three low-intensity signals.
 - C1' (Ipso): Most deshielded (~140 ppm) due to the attachment to the pyrrole nitrogen.
 - C3' & C4' (C-Cl): Distinctive signals around 130-133 ppm. The C-Cl bond exerts a deshielding effect relative to C-H, but less than C-N.
 - C-H Signals: The remaining three signals correspond to the phenyl ring protons. C5' (meta to N, ortho to Cl) is typically the most deshielded CH on the phenyl ring (~131 ppm).

Assignment Visualization



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Figure 2: Mapping of chemical shift regions to the molecular scaffold.

Comparison with Alternatives

When selecting a reference compound or an internal standard, it is crucial to understand how the 3,4-dichloro substitution alters the spectrum compared to other common aryl-pyrroles.

Feature	1-(3,4-Dichlorophenyl)pyrrole	1-Phenylpyrrole	1-(4-Methoxyphenyl)pyrrole
Symmetry	Low: Phenyl ring is asymmetric.	High: Phenyl ring has C2 symmetry.	High: Phenyl ring has C2 symmetry.
# of C Signals	8 Signals (5 CH, 3 Cq)	6 Signals (4 CH, 2 Cq)	8 Signals (4 CH, 4 Cq)
Diagnostic Feature	C-Cl Splitting: Two distinct quaternary carbons ~130 ppm.	Simplicity: Very clean spectrum, easy to confuse C2/C3 overlap.	Methoxy Peak: Distinct aliphatic signal ~55 ppm.
Solubility	High in CDCl ₃ , DMSO-d ₆	High in CDCl ₃	High in CDCl ₃ , MeOH-d ₄

Technical Insight: Solvent Effects[5]

- CDCl₃

: Recommended for routine analysis. Sharp peaks, but C-Cl quaternary carbons may have long relaxation times (

), appearing very weak.

- DMSO-d₆

: Recommended if peaks overlap in CDCl₃

. The polar solvent often separates the phenyl CH signals (C2', C5', C6') more effectively than chloroform.

References

- Clauson-Kaas Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867. [Link](#)
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Sources

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